molecular formula C18H18FN3O3 B1387128 ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1092344-19-8

ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1387128
M. Wt: 343.4 g/mol
InChI Key: CVUBFUIRKJQQRV-UHFFFAOYSA-N
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Description

This compound is a type of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been extensively employed as useful synthons in designing and constructing a plethora of fused pyrazoloazines of potential synthetic and medicinal interest .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-aminopyrazoles as a precursor . For instance, the catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) has been investigated for the synthesis of related compounds .

properties

IUPAC Name

ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-4-22-17-15(11(3)21-22)16(14(10-20-17)18(23)24-5-2)25-13-8-6-12(19)7-9-13/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUBFUIRKJQQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)OC3=CC=C(C=C3)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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